Uridine - 58-96-8

Uridine

Catalog Number: EVT-285397
CAS Number: 58-96-8
Molecular Formula: C9H12N2O6
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Uridine is a naturally occurring nucleoside, classified as a pyrimidine ribonucleoside. [] It consists of the pyrimidine base uracil attached to a ribose sugar molecule. [] Uridine is a fundamental building block of ribonucleic acid (RNA), playing a crucial role in various cellular processes, including protein synthesis and cellular signaling. [] It is also a precursor to other important molecules like cytidine triphosphate (CTP), a key component in the biosynthesis of phospholipids. []

5-Fluorouridine

Compound Description: 5-Fluorouridine is a fluorinated pyrimidine analog of uridine, primarily known for its antitumor activity. It acts as an antimetabolite, interfering with RNA synthesis and processing [, , , ]. 5-Fluorouridine exhibits greater cytotoxicity in cancer cell lines when uridine phosphorylase, an enzyme responsible for its degradation to the less potent 5-fluorouracil, is inhibited [, ]. This suggests a potential therapeutic strategy involving the combination of 5-fluorouridine with uridine phosphorylase inhibitors.

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is another fluorinated pyrimidine analog, widely used as a chemotherapeutic agent [, ]. It disrupts DNA and RNA synthesis, leading to cell death. 5-Fluorouracil is metabolized from 5-fluorouridine by uridine phosphorylase [, ].

Benzylacyclouridine (BAU)

Compound Description: Benzylacyclouridine is a potent and specific inhibitor of uridine phosphorylase [, ]. This inhibition leads to elevated plasma levels of uridine and enhances the therapeutic index of 5-fluorouracil by preventing its formation from 5-fluorouridine [, ].

Pseudouridine (Ψ)

Compound Description: Pseudouridine is the most abundant isomer of uridine found in RNA, formed by the isomerization of uridine [, , , , ]. This modification is catalyzed by pseudouridine synthases. Pseudouridine influences RNA structure, stability, and interactions [, , , ]. Its presence can stabilize RNA duplexes and is crucial for proper ribosome function [, , ].

2-Thiouridine (s2U)

Compound Description: 2-Thiouridine is a modified uridine found in tRNA. It is characterized by a sulfur atom replacing the oxygen at position 2 of the uracil ring [, ]. Studies suggest that 2-thiouridine significantly impacts RNA structure by favoring a C3'-endo sugar pucker conformation and stabilizing RNA duplexes [, ]. This modification is thought to play a role in codon recognition and translational fidelity.

Uridine Monophosphate (UMP)

Compound Description: Uridine monophosphate is a nucleotide composed of uridine, ribose, and a single phosphate group [, ]. It is a precursor in the biosynthesis of RNA and also plays a role in pyrimidine metabolism. UMP is a key intermediate in the formation of uridine diphosphate (UDP) and uridine triphosphate (UTP), which are essential for various cellular processes [].

Cytidine

Compound Description: Cytidine is a pyrimidine nucleoside that forms a complementary base pair with guanosine in RNA [, , ]. It is structurally similar to uridine, with a difference in the functional group at the 4' position of the pyrimidine ring.

Orotic Acid

Compound Description: Orotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway []. This pathway leads to the synthesis of uridine monophosphate (UMP), highlighting orotic acid’s role in the endogenous production of uridine nucleotides.

2'-Deoxyuridine

Compound Description: 2'-Deoxyuridine is a deoxyribonucleoside, similar to uridine but lacking a hydroxyl group at the 2' position of the ribose sugar [, ]. This difference is significant as it forms the building block of DNA, while uridine is incorporated into RNA.

Deoxyuridine Monophosphate (dUMP)

Compound Description: Deoxyuridine monophosphate is a DNA building block, similar to UMP but lacking a hydroxyl group at the 2' position of the ribose sugar. It plays a crucial role in DNA synthesis and is the substrate for thymidylate synthase, an enzyme targeted by certain chemotherapeutic agents [].

5-Ethynyluridine (EU)

Compound Description: 5-Ethynyluridine is a uridine analog containing an ethynyl group at the 5' position of the uracil ring []. This modification makes it detectable through click chemistry, a highly sensitive method used to measure RNA synthesis [].

5-(1-Hydroxyethyl)uracil

Compound Description: 5-(1-Hydroxyethyl)uracil is a uridine derivative formed as a product when certain synthetic analogs of 5-vinyluridine are treated with alkali [].

5-Vinyluridine (VdUrd)

Compound Description: 5-Vinyluridine is a synthetic analog of uridine, modified to contain a vinyl group at the 5' position of the uracil ring []. This compound serves as a precursor for synthesizing other uridine derivatives with potential antiviral and antitumor activity [].

5-(2-Aminoethoxy)methyluridine (5-NeOmdU)

Compound Description: 5-(2-Aminoethoxy)methyluridine is a hypermodified uridine derivative found in the DNA of the Salmonella phage ViI []. It replaces a significant portion of thymidine in the phage's genome, suggesting a role in evading host defense mechanisms [].

5-(2-Aminoethyl)uridine (5-NedU)

Compound Description: 5-(2-Aminoethyl)uridine is another hypermodified uridine derivative, found in the DNA of the Pseudomonas phage M6 []. Similar to 5-NeOmdU, it replaces a portion of thymidine and may contribute to phage defense against bacterial restriction enzymes [].

6-(1,2,4-Oxadiazol-3-yl)uridine Derivatives

Compound Description: These are a class of synthetic uridine derivatives designed as potential inhibitors of orotidine 5’-monophosphate decarboxylase (ODCase) []. ODCase is a key enzyme involved in pyrimidine biosynthesis, responsible for the conversion of orotidine 5’-monophosphate (OMP) to uridine 5’-monophosphate (UMP).

Source

Uridine is naturally present in many foods, particularly in organ meats, fish, and certain vegetables. It can also be synthesized in the laboratory through various chemical methods.

Classification

Uridine belongs to the class of compounds known as nucleosides, which are building blocks of nucleic acids. It is classified as a pyrimidine nucleoside due to its uracil base.

Synthesis Analysis

Methods

The synthesis of uridine can be achieved through several methods, including:

  1. Chemical Synthesis: Traditional methods often involve the condensation of uracil with ribose in the presence of catalysts. For instance, one novel method includes mixing uracil and D-ribose with a catalyst to facilitate the reaction, yielding uridine with reasonable purity .
  2. Enzymatic Synthesis: Recent advancements have introduced biocatalytic methods that utilize enzymes to synthesize uridine from simpler substrates. This approach can enhance yield and selectivity while minimizing by-products .
  3. Fluorination Techniques: Researchers have explored fluorinated derivatives of uridine to develop new analogues with potential therapeutic applications. These methods allow for specific modifications at the 2' and 3' positions of the ribose sugar .

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature, pH, and concentration to optimize yield and purity. For example, the use of column chromatography is common for purification after synthesis.

Molecular Structure Analysis

Structure

Uridine consists of a ribose sugar (a five-carbon sugar) linked to a uracil base (a six-membered ring containing nitrogen). The molecular formula for uridine is C₉H₁₂N₄O₆.

Data

  • Molecular Weight: 244.24 g/mol
  • Melting Point: 160-165 °C (decomposes)
  • Solubility: Soluble in water; less soluble in organic solvents.
Chemical Reactions Analysis

Reactions

Uridine participates in various biochemical reactions, including:

  1. Phosphorylation: Uridine can be phosphorylated to form uridine monophosphate, which is a precursor for RNA synthesis.
  2. Glycosylation: The formation of glycosidic bonds between uracil and ribose occurs during nucleic acid synthesis.
  3. Fluorination Reactions: Specific reactions have been developed to introduce fluorine atoms into the structure, creating analogues that may exhibit enhanced biological activity .

Technical Details

The reactions often require specific reagents and conditions to ensure selectivity and yield. For example, fluorination reactions may use diethylaminosulfur trifluoride as a fluorinating agent under controlled conditions.

Mechanism of Action

Process

Uridine acts primarily by being incorporated into RNA during transcription. Once integrated, it contributes to various cellular functions such as protein synthesis and regulation of gene expression.

Data

Studies indicate that uridine supplementation may enhance cognitive function by influencing neurotransmitter levels and promoting neuronal health . Its metabolic pathways also suggest roles in energy metabolism and cellular signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Slightly bitter.

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis.

Relevant analyses show that uridine's stability makes it suitable for various applications in biochemical research and pharmaceuticals .

Applications

Scientific Uses

Uridine has several applications in scientific research:

  • Biochemical Research: Used as a substrate in studies involving RNA polymerases.
  • Pharmaceutical Development: Investigated for its potential as an antiviral agent and in treatments for cognitive decline.
  • Nutritional Studies: Explored for its role in brain health and metabolism.

Recent studies have highlighted its potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment .

Biochemical and Molecular Roles of Uridine in Cellular Systems

Uridine in Nucleotide Metabolism and Nucleic Acid Synthesis

Uridine serves as a fundamental building block for RNA synthesis and participates in intricate metabolic pathways essential for cellular function. Its metabolism encompasses de novo synthesis, salvage pathways, and catabolic processes, each exhibiting tissue-specific regulation. The de novo pyrimidine biosynthesis pathway initiates with glutamine and bicarbonate, catalyzed by the multifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), producing orotic acid as a key intermediate [1] [10]. Dihydroorotate dehydrogenase (DHODH) then converts dihydroorotate to orotate within mitochondria, linking pyrimidine synthesis to the electron transport chain. Orotate is subsequently converted to uridine monophosphate (UMP) via uridine monophosphate synthase (UMPS), with UMP serving as the precursor for all other pyrimidine nucleotides [10]. Dephosphorylation of UMP yields uridine, which enters systemic circulation [1] [10].

Tissues incapable of de novo synthesis (e.g., brain, skeletal muscle) rely heavily on the salvage pathway. Uridine is transported into cells via concentrative (CNT) or equilibrative (ENT) nucleoside transporters [6]. Intracellular uridine is phosphorylated to UMP by uridine kinase (UK), with subsequent phosphorylation yielding UDP and UTP—essential substrates for RNA synthesis and other critical processes [1] [6]. The salvage pathway is particularly vital for resting or low-proliferating cells, allowing efficient nucleotide recycling [1].

Uridine catabolism involves uridine phosphorylase (UPase), which reversibly converts uridine to uracil and ribose-1-phosphate. Uracil is further degraded to β-alanine via dihydrouracil and N-carbamoyl-β-alanine. This pathway produces β-alanine, essential for neurotransmitter synthesis in the brain and muscle tissues [1] [9]. UPase exists as two isoforms: UPase1 (ubiquitously expressed) and UPase2 (liver-specific). Inhibition of these enzymes elevates plasma and tissue uridine levels, demonstrating their crucial role in uridine homeostasis [1] [9].

Table 1: Key Pathways in Uridine Metabolism

Metabolic PathwayPrimary LocationKey EnzymesRegulatory FactorsEnd Products/Outcome
De Novo SynthesisLiver (fed state), Adipose (fasted)CAD, DHODH, UMPSUTP feedback inhibition, PRPP activationUMP, UTP, RNA precursors
Salvage PathwayUbiquitous (especially brain/muscle)UK, UCK2, nucleoside transportersATP activation, UTP/CTP feedback inhibitionUTP regeneration, nucleotide recycling
CatabolismLiver, kidneyUPase1/2, DPD, β-ureidopropionaseFeeding status, UPase expressionβ-alanine, acetyl-CoA, CO₂

Role of Uridine in Glycogen Synthesis via UDP-Glucose Pathways

Uridine derivatives are indispensable for glucose storage and utilization, primarily through the formation of uridine diphosphate glucose (UDP-glucose). This activated glucose donor is synthesized from glucose-1-phosphate and UTP, catalyzed by UDP-glucose pyrophosphorylase:UTP + Glucose-1-phosphate ↔ UDP-glucose + PPi [1] [3].

UDP-glucose serves as the essential glycosyl donor for glycogen synthase, the rate-limiting enzyme in glycogen biosynthesis. Glycogen synthase transfers glucose molecules from UDP-glucose to the growing glycogen chain, facilitating efficient glucose storage in liver and muscle tissues [1] [5]. Beyond glycogen synthesis, UDP-glucose is a precursor for UDP-glucuronic acid (involved in detoxification) and enters the hexosamine biosynthetic pathway (HBP) to form UDP-N-acetylglucosamine (UDP-GlcNAc), linking uridine metabolism to protein glycosylation [1] [3] [7].

The regulation of glycogen synthase is critically dependent on uridine nucleotides. UTP and UDP allosterically modulate glycogen synthase activity, with elevated UDP levels enhancing glycogen accumulation [1]. During ATP depletion (e.g., metabolic stress), the degradation of uracil nucleotides (UTP → UDP → UMP → uridine) accelerates, increasing intracellular uridine and UDP levels. This surge promotes compensatory glycogen synthesis, highlighting uridine's role in energy homeostasis [3] [4].

Table 2: Glycogen Synthesis Enzymes Regulated by Uridine Derivatives

EnzymeUridine-Derived RegulatorEffect on Enzyme ActivityPhysiological Outcome
Glycogen SynthaseUDP-glucose (substrate), UDP (activator)Direct substrate provision; Allosteric activationEnhanced glycogen polymerization
UDP-glucose PyrophosphorylaseUTP (substrate)Substrate concentration dependenceIncreased UDP-glucose production
Glycogen PhosphorylaseUDP (indirect inhibitor)Competitive inhibitionReduced glycogen breakdown

Uridine as a Precursor for O-GlcNAcylation and Post-Translational Protein Modification

Uridine metabolism critically regulates O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification impacting protein function. Uridine-derived UDP-GlcNAc serves as the obligate donor substrate for O-GlcNAcylation reactions. UDP-GlcNAc synthesis occurs via the hexosamine biosynthetic pathway (HBP), consuming 2-5% of cellular glucose. Fructose-6-phosphate is converted to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting HBP enzyme. Subsequent steps yield UDP-GlcNAc, integrating carbon, nitrogen, fatty acid, and nucleotide metabolism [3] [7].

O-GlcNAc transferase (OGT) catalyzes the attachment of GlcNAc to serine/threonine residues of target proteins, while O-GlcNAcase (OGA) removes it. This cycling regulates numerous cellular processes, including transcription, signal transduction, and metabolism [7]. Nutrient availability directly influences O-GlcNAcylation levels, positioning it as a key cellular nutrient sensor. Uridine supplementation elevates UDP-GlcNAc pools, thereby enhancing global O-GlcNAcylation [3] [4] [7].

Specific proteins undergo functional modulation via O-GlcNAcylation:

  • Insulin signaling: O-GlcNAcylation of insulin receptor substrate 1 (IRS-1) and Akt impairs insulin signaling, contributing to insulin resistance under hyperglycemic conditions [7].
  • Transcription factors: O-GlcNAcylation of Sp1, FOXO1, and CREB alters their transcriptional activity, influencing metabolic gene expression [7].
  • Mitochondrial proteins: Electron transport chain components and mitochondrial enzymes are modified, impacting energy production [7].

In the hypothalamus, O-GlcNAcylation regulates neuronal circuits controlling glucose homeostasis. Fasting increases OGT expression and O-GlcNAcylation in AgRP/NPY neurons, promoting gluconeogenesis. Conversely, OGT deletion in these neurons improves glucose tolerance and insulin sensitivity [7].

Table 3: Uridine-Derived O-GlcNAcylation Targets and Functional Consequences

Target ProteinTissue/Cellular LocationFunctional Consequence of O-GlcNAcylationRegulation by Uridine
IRS-1Liver, muscle, adiposeImpaired insulin signaling; Insulin resistanceIncreased UDP-GlcNAc enhances modification
Sp1UbiquitousAltered expression of metabolic genesAmplifies glucose-responsive changes
Neurotransmitter ReceptorsNeuronsModulated synaptic activityUridine elevates UDP-GlcNAc pools
HistonesNucleusEpigenetic regulation of gene expressionLinks metabolism to chromatin states

Uridine-Mediated Regulation of Synaptic Plasticity and Neuronal Membrane Formation

Uridine is essential for neuronal structure and function, acting both as a phosphatide precursor and a neuromodulator. As a key component of the Kennedy pathway, uridine (via UTP and CTP) is incorporated into phosphatidylcholine (PC) and other membrane phospholipids. Oral administration of uridine with docosahexaenoic acid (DHA) and choline significantly increases brain phosphatide levels, synaptic proteins (e.g., PSD-95, synapsin-1), and dendritic spine density in hippocampal neurons [2] [5] [6]. Dendritic spines serve as primary sites for excitatory synapses, and their proliferation directly enhances synaptogenesis. This process is critical for learning, memory, and neuronal recovery after injury [2] [5].

Electrophysiological studies demonstrate uridine's complex effects on glutamatergic transmission. In hippocampal slices, high physiological concentrations of uridine (30–300 μM) impair long-term potentiation (LTP) and short-term potentiation (STP), crucial processes for memory formation. This inhibition correlates with reduced NMDA receptor (NMDAR)-mediated currents without affecting basal AMPA receptor transmission or paired-pulse facilitation [8]. Uridine also exhibits neuroprotective properties; pretreatment with 100 μM uridine mitigates neuronal damage in oxygen-glucose deprivation (OGD) models, suggesting therapeutic potential against ischemic injury [8].

Uridine influences neuronal excitability via multiple mechanisms:

  • P2Y receptor activation: Extracellular UTP (derived from uridine) acts as a ligand for P2Y receptors on neurons, promoting neurite outgrowth and synaptic plasticity [5] [8].
  • Inhibitory neurotransmission: Uridine competitively binds GABA receptors, potentially modulating inhibitory signaling [6] [8].
  • Circadian regulation: Plasma uridine levels fluctuate diurnally, peaking during light cycles in mice. Uridine supplementation alters the expression of metabolic genes in a time-dependent manner, influencing feeding behavior and energy metabolism via hypothalamic AgRP/NPY neurons [4] [6].

These multifaceted roles establish uridine as a critical regulator of neuronal development, synaptic efficacy, and network stability.

Table 4: Neurophysiological Effects of Uridine in Experimental Models

Neuronal ProcessExperimental ModelUridine ConcentrationObserved EffectProposed Mechanism
Dendritic Spine FormationIn vivo rodent supplementationDietary UMP (0.5-1% w/w)↑ Dendritic spines, ↑ Synaptic proteinsEnhanced phosphatide synthesis
LTP InductionEx vivo hippocampal slices30–300 μM↓ LTP magnitude, ↓ STPNMDAR current suppression
NeuroprotectionOGD in hippocampal slices100 μM↓ Neuronal deathReduced excitotoxicity, metabolic support
Neurite OutgrowthPC-12 cell cultures50–100 μM↑ Neurite extension, ↑ BranchingP2Y receptor activation

Properties

CAS Number

58-96-8

Product Name

Uridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

DRTQHJPVMGBUCF-XVFCMESISA-N

SMILES

O=C(N1)N([C@H]2[C@@H]([C@@H]([C@@H](CO)O2)O)O)C=CC1=O

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Allo Uridine
Allo-Uridine
Allouridine
Uridine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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